![molecular formula C15H18N2O3S2 B5512347 N-(tert-butyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5512347.png)

N-(tert-butyl)-2-[(2-thienylsulfonyl)amino]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

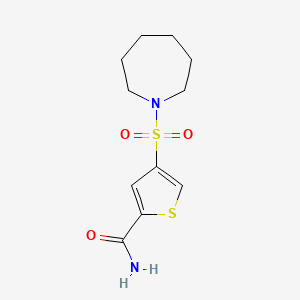

Description

Synthesis Analysis

The synthesis of similar compounds, such as those involving N-tert-butanesulfinyl imines, highlights versatile methodologies for the asymmetric synthesis of amines. These compounds are prepared from enantiomerically pure tert-butanesulfinamide, reacting with aldehydes and ketones to yield a wide range of amines efficiently (Ellman, Owens, & Tang, 2002). The synthesis protocols emphasize the adaptability of tert-butanesulfinyl groups in activating imines for nucleophilic additions and their subsequent removal, which is relevant to the synthesis and modification of N-(tert-butyl)-2-[(2-thienylsulfonyl)amino]benzamide.

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound, such as those derived from tert-butanesulfinamide, is crucial for understanding their chemical behavior. These structures facilitate asymmetric synthesis, offering insights into the steric and electronic influences on reactivity and stability. The detailed study of molecular structures aids in predicting reaction outcomes and designing molecules with desired properties.

Chemical Reactions and Properties

Chemical reactions involving tert-butylsulfonamide derivatives, such as aminohydroxylation and aziridination of olefins, demonstrate the compound's reactivity and versatility as a nitrogen source (Gontcharov, Liu, & Sharpless, 1999). These reactions underscore the compound's utility in synthesizing nitrogen-containing structures, which is relevant for developing pharmaceuticals and other nitrogen-rich materials.

Safety and Hazards

Sigma-Aldrich does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . According to a Chinese source, in case of skin contact, it is recommended to remove all contaminated clothing and wash the skin with water. In case of eye contact, rinse cautiously with water for several minutes .

properties

IUPAC Name |

N-tert-butyl-2-(thiophen-2-ylsulfonylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S2/c1-15(2,3)16-14(18)11-7-4-5-8-12(11)17-22(19,20)13-9-6-10-21-13/h4-10,17H,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXVMYALFUFGJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5512283.png)

![4-(2-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)morpholine](/img/structure/B5512284.png)

![N'-[(5-iodo-2-furyl)methylene]-2-phenylacetohydrazide](/img/structure/B5512285.png)

![2-{1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5512290.png)

![2-methyl-8-[(2-methyl-4-phenyl-5-pyrimidinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5512302.png)

![2,7-bis(2-methoxyphenyl)-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5512305.png)

![rel-(3aS,6aS)-1-{3-[4-(3-chlorophenyl)-1-piperazinyl]propyl}octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5512310.png)

![5-(dimethylamino)-2-{2-[(4aS*,8aR*)-octahydroisoquinolin-2(1H)-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B5512321.png)

![4-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5512325.png)

![ethyl 4-[5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2-furyl]benzoate](/img/structure/B5512350.png)